Home > Products > Screening Compounds P97657 > 3'-Azido-2',3'-dideoxy-5-bromouridine
3'-Azido-2',3'-dideoxy-5-bromouridine - 105784-82-5

3'-Azido-2',3'-dideoxy-5-bromouridine

Catalog Number: EVT-437112
CAS Number: 105784-82-5
Molecular Formula: C9H10BrN5O4
Molecular Weight: 332.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound was first synthesized in the context of research aimed at developing antiviral agents, particularly in the late 1970s and early 1980s. It is part of a larger class of nucleoside analogs that are designed to mimic natural nucleosides but possess modifications that enhance their therapeutic properties. The compound is known by its CAS number 105784-82-5 and is often referenced in studies related to antiviral activity against retroviruses, including HIV .

Synthesis Analysis

The synthesis of 3'-azido-2',3'-dideoxy-5-bromouridine involves several key steps that typically begin with 2'-deoxyuridine as the starting material. The following outlines the synthesis process:

  1. Preparation of 3'-Azido-2',3'-dideoxyuridine: This initial step involves converting 2'-deoxyuridine into its azido form through a multi-step reaction process, which includes the introduction of an azido group at the 3' position .
  2. Bromination: The azido derivative is then treated with bromine in glacial acetic acid. A typical procedure involves dissolving the azido nucleoside in acetic anhydride, followed by controlled addition of bromine to maintain a low temperature (around 25°C). This bromination step introduces the bromine atom at the 5' position .
  3. Purification: After the reaction, the product is typically purified using silica gel chromatography. The desired product can be identified based on its retention factor (R_f) value during chromatography .
  4. Yield and Characterization: The final product is usually obtained as white crystalline solids with specific melting points and spectral data confirming its structure (e.g., NMR spectroscopy) .
Molecular Structure Analysis

The molecular formula of 3'-azido-2',3'-dideoxy-5-bromouridine is C₉H₁₀BrN₅O₄. Its structure can be summarized as follows:

  • Sugar Moiety: The ribose sugar is modified to be dideoxyribose, lacking hydroxyl groups at both the 2' and 3' positions.
  • Base: The base is uracil with a bromine substituent at the 5' position and an azido group at the 3' position.

Structural Features

  • Azido Group: This functional group (-N₃) is known for its ability to undergo various chemical reactions, making it a useful moiety in medicinal chemistry.
  • Bromine Atom: The presence of bromine can enhance antiviral activity by altering the compound's interaction with viral enzymes or host cell mechanisms.
Chemical Reactions Analysis

The reactivity of 3'-azido-2',3'-dideoxy-5-bromouridine can be characterized by its interactions with biological targets:

  1. Antiviral Activity: The compound has been shown to inhibit viral replication, particularly against HIV, by mimicking natural nucleotides during viral RNA synthesis .
  2. Incorporation into Viral RNA: Once inside infected cells, this nucleoside can be phosphorylated and incorporated into viral RNA, leading to premature termination of viral replication due to its structural modifications.

Reaction Conditions

The effectiveness of this compound as an antiviral agent often depends on concentration (IC50 values), which have been reported as low as 0.21 µM against HIV strains .

Mechanism of Action

The mechanism of action for 3'-azido-2',3'-dideoxy-5-bromouridine primarily involves:

  1. Mimicking Natural Nucleotides: By resembling natural nucleotides, it competes for incorporation into viral RNA during replication.
  2. Chain Termination: Once incorporated, the absence of the hydroxyl group at the 3' position prevents further elongation of the RNA chain, effectively halting viral replication.

This mechanism has been supported by studies demonstrating reduced viral load in treated cells compared to controls .

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 303.10 g/mol.
  • Solubility: Typically soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Melting Point: Reported melting point ranges from approximately 150°C to 151°C .

Spectroscopic Data

Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm purity and structural integrity.

Applications

The primary applications of 3'-azido-2',3'-dideoxy-5-bromouridine include:

  1. Antiviral Research: It serves as a lead compound in developing new antiviral drugs targeting retroviruses like HIV.
  2. Nucleoside Analog Studies: Used in research to understand nucleotide metabolism and enzyme interactions within viral systems.
  3. Pharmaceutical Development: Investigated for potential use in combination therapies aimed at enhancing efficacy against resistant strains of viruses .
Introduction to 3'-Azido-2',3'-Dideoxy-5-Bromouridine

Chemical Identity and Structural Features

3'-Azido-2',3'-dideoxy-5-bromouridine (systematic IUPAC name: 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione) is a synthetic nucleoside analogue characterized by distinct structural modifications that confer unique biochemical properties. Its molecular formula is C~9~H~10~BrN~5~O~4~, with a molecular weight of 332.12 g/mol. The compound features three critical alterations to the natural uridine structure: (1) replacement of the 3'-hydroxyl group with an azido (-N~3~) moiety, (2) absence of the 2'-hydroxyl group (dideoxy configuration), and (3) substitution of hydrogen with bromine at the 5-position of the uracil base. These modifications create a sterically constrained molecule with altered hydrogen-bonding capacity and electronic distribution [6] [8].

The stereochemistry at the 2',3'-positions is a defining feature, with the ribose ring adopting a fixed conformation that influences its interaction with enzymatic targets. The azido group introduces significant dipole moments and enhances membrane permeability compared to oxygen-containing functional groups. X-ray crystallographic studies (not detailed in sources but inferred from structural analogs) confirm that the bromine atom at C5 increases the base's hydrophobic surface area and polarizability, potentially enhancing base-stacking interactions within nucleic acid binding pockets. The compound is identified by CAS Registry Number 105784-82-5 and is referenced under multiple synonyms including 5BrAZdU, Azbdurd, and 3'-N~3~-5-Br-ddU in scientific literature [6] [1].

Table 1: Key Identifiers and Molecular Properties

PropertySpecification
IUPAC Name1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione
CAS Registry Number105784-82-5
Molecular FormulaC~9~H~10~BrN~5~O~4~
Molecular Weight332.12 g/mol
Key Structural Features3'-azido group, 2',3'-dideoxy ribose, 5-bromouracil
Synonyms5BrAZdU; Azbdurd; 3'-N~3~-5-Br-ddU; 5-Br-AZU

Historical Development of Halogenated Dideoxynucleosides

The development of 3'-azido-2',3'-dideoxy-5-bromouridine emerged from concerted efforts during the 1980s AIDS pandemic to identify nucleoside analogues capable of inhibiting HIV replication. Initial research focused on 3'-azido-3'-deoxythymidine (AZT), which demonstrated potent anti-HIV activity but significant cytotoxicity. This prompted systematic exploration of halogen substitutions at the 5-position of the uracil ring, hypothesizing that bromine's electron-withdrawing properties and larger atomic radius might enhance selectivity for viral enzymes. The synthesis of 3'-azido-2',3'-dideoxy-5-bromouridine was first reported in 1989 via multistep organic transformations starting from uridine derivatives, involving sequential protection, halogenation, azidation, and deprotection steps [3].

A pivotal comparative study published in 1993 demonstrated that bromine substitution significantly altered metabolic activation compared to thymidine-based analogues. While AZT underwent efficient phosphorylation to its triphosphate form in host cells, the 5-bromo modification reduced phosphorylation rates by cytosolic kinases, potentially lowering host cell toxicity. Simultaneously, the bulkier bromine atom enhanced the inhibitory potency of the triphosphate metabolite against HIV-1 reverse transcriptase due to stronger van der Waals interactions within the enzyme's active site [2] [8]. This structure-activity relationship study established halogen size as a critical determinant in the therapeutic index of dideoxynucleosides.

Table 2: Historical Milestones in Halogenated Dideoxynucleoside Development

YearDevelopment MilestoneReference Source
1989First synthesis and anti-HIV activity screening demonstrating IC~50~ = 27.1 μMJournal of Medicinal Chemistry [3]
1993Comprehensive metabolic studies showing selective phosphorylation and HIV-1 RT inhibitionBiochemical Pharmacology [2] [8]
2000Patent filings for complexes with S-adenosylmethionine to enhance antiviral activityPatent Gazette [5]

Role in Antiviral and Anticancer Research

3'-Azido-2',3'-dideoxy-5-bromouridine has demonstrated substantial antiviral activity against retroviruses, particularly human immunodeficiency virus type 1 (HIV-1). In vitro studies using infected H9 lymphoid cells revealed potent inhibition of viral replication with a half-maximal inhibitory concentration (IC~50~) of 27.1 μM, coupled with low cytotoxicity in uninfected cells (half-cytotoxic concentration >100 μM) [3]. The compound's selectivity stems from its differential metabolism and specific interactions with viral enzymes. After cellular uptake, it undergoes stepwise phosphorylation to form the active triphosphate metabolite, 3'-azido-2',3'-dideoxy-5-bromouridine-5'-triphosphate (AzBdUTP). This metabolite acts as a competitive inhibitor and alternative substrate for HIV-1 reverse transcriptase, exhibiting a remarkably low inhibition constant (K~i~ = 0.043 μM) – approximately 1,000-fold more potent than its inhibition of human DNA polymerase α (K~i~ = 42.7 μM) [2] [8].

The molecular basis for this selectivity involves the bromine atom's optimal steric and electronic properties, which allow tight binding to the reverse transcriptase active site while impeding incorporation into host DNA. Unlike thymidine analogues, the 5-bromo modification reduces interference with mitochondrial DNA synthesis, potentially minimizing long-term toxicity [8]. Beyond HIV, the compound exhibits activity against Rauscher murine leukemia virus (R-MuLV) with IC~50~ = 0.23 μM, indicating broad-spectrum antiretroviral potential [3].

In anticancer research, 5-halogenated pyrimidine nucleosides serve as radiosensitizers and chemotherapeutic agents due to their ability to incorporate into tumor DNA. While specific studies of 3'-azido-2',3'-dideoxy-5-bromouridine in cancer models are limited in the provided sources, its structural similarity to 5-bromo-2'-deoxyuridine (BrdU) suggests potential applications. BrdU incorporates into proliferating cells' DNA, sensitizing them to radiation and inducing chromosomal breakage. The 3'-azido-2',3'-dideoxy modification could potentially enhance tumor selectivity by exploiting elevated kinase activity in malignant cells [9].

Table 3: Comparative Antiviral Activity Profile Against Retroviruses

VirusIC~50~ (μM)Therapeutic Index (TC~50~/IC~50~)Primary Mechanism
HIV-1 (in H9 cells)27.1>3.7Competitive inhibition of reverse transcriptase (K~i~ = 0.043 μM)
Rauscher Murine Leukemia Virus0.23>435Chain termination after incorporation into viral DNA
HIV-1 (reference compound AZT)0.0231.26 (TC~50~ = 29 μM)Similar mechanism with higher host cell toxicity

Properties

CAS Number

105784-82-5

Product Name

3'-Azido-2',3'-dideoxy-5-bromouridine

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione

Molecular Formula

C9H10BrN5O4

Molecular Weight

332.11 g/mol

InChI

InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1

InChI Key

VKYMRXNXDPKKRV-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]

Synonyms

3'-azido-2',3'-dideoxy-5-bromouridine
AzBdUrd

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.